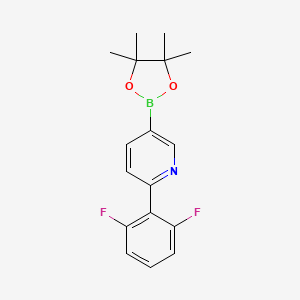
6-(2,6-Difluorophenyl)pyridine-3-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester typically involves the borylation of 6-(2,6-difluorophenyl)pyridine. This process can be achieved through various methods, including:
Palladium-Catalyzed Borylation: This method involves the use of a palladium catalyst, such as Pd(dppf)Cl2, and a boron reagent like bis(pinacolato)diboron (B2Pin2) under inert conditions.
Lithium-Halogen Exchange: Another approach involves the lithium-halogen exchange reaction followed by the addition of a boronic ester.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
化学反応の分析
Types of Reactions
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Acidic reagents such as HCl or acetic acid are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding aryl compound.
科学的研究の応用
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the formation of the biaryl product and regeneration of the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4-Pyridineboronic Acid Pinacol Ester
- 3-Pyridineboronic Acid Pinacol Ester
- 6-Hydroxypyridine-3-boronic Acid Pinacol Ester
Uniqueness
6-(2,6-Difluorophenyl)pyridine-3-boronic acid pinacol ester is unique due to its difluorophenyl group, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated biaryl compounds, which are important in pharmaceuticals and agrochemicals .
特性
分子式 |
C17H18BF2NO2 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC名 |
2-(2,6-difluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO2/c1-16(2)17(3,4)23-18(22-16)11-8-9-14(21-10-11)15-12(19)6-5-7-13(15)20/h5-10H,1-4H3 |
InChIキー |
KSJVAIABAASJLK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















